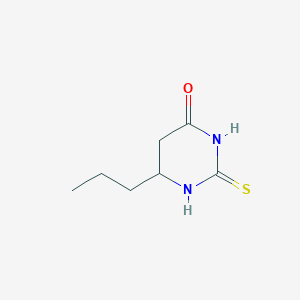
6-Propyl-2-sulfanylidene-1,3-diazinan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Propyl-2-sulfanylidene-1,3-diazinan-4-one is a chemical compound that belongs to the class of pyrimidinethiones. It is characterized by the presence of a propyl group at the 6th position and a sulfanylidene group at the 2nd position of the diazinan-4-one ring. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propyl-2-sulfanylidene-1,3-diazinan-4-one typically involves the condensation of primary amines with carbon disulfide and dialkyl maleates. This reaction yields the corresponding alkyl (3-R-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetates, which are then confirmed by independent synthesis and characterized using IR and 1H NMR spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Propyl-2-sulfanylidene-1,3-diazinan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanylidene group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound.
Scientific Research Applications
6-Propyl-2-sulfanylidene-1,3-diazinan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 6-Propyl-2-sulfanylidene-1,3-diazinan-4-one involves its interaction with specific molecular targets and pathways. For instance, as an antithyroid drug, it inhibits the synthesis of thyroxine and the peripheral conversion of thyroxine to triiodothyronine. This action decreases thyroid hormone production and reduces the activity of thyroid hormones .
Comparison with Similar Compounds
Similar Compounds
6-Propyl-2-thiouracil: A pyrimidinethione with similar structural features, used as an antithyroid drug.
2-Sulfanylidene-1,3-thiazolidin-4-one: A related compound with a thiazolidinone ring, known for its biological activities.
Uniqueness
6-Propyl-2-sulfanylidene-1,3-diazinan-4-one is unique due to its specific substitution pattern and the presence of both a propyl and a sulfanylidene group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C7H12N2OS |
|---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
6-propyl-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C7H12N2OS/c1-2-3-5-4-6(10)9-7(11)8-5/h5H,2-4H2,1H3,(H2,8,9,10,11) |
InChI Key |
WUBONVZNFPUJAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(=O)NC(=S)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















